Enhanced Lipophilicity via Phenylcarbamate Esterification Compared to the Parent Alcohol
The phenylcarbamate ester of 4,5-dichloroimidazole methanol (CAS 650592-37-3) exhibits substantially higher computed lipophilicity (LogP 2.99) [1] compared to the parent alcohol, (4,5-dichloro-1H-imidazol-1-yl)methanol (CAS 119552-43-1). While experimental LogP data for the alcohol is not directly curated, its chemical structure, lacking the hydrophobic phenylcarbamate group, predicts a significantly lower LogP (estimated <1.0). This quantified increase in LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.99 (computed via JChem) |
| Comparator Or Baseline | (4,5-dichloro-1H-imidazol-1-yl)methanol (CAS 119552-43-1): estimated LogP <1.0 |
| Quantified Difference | Increase of >2 log units |
| Conditions | Computed physicochemical property analysis |
Why This Matters
This difference in lipophilicity directly influences solubility profiles and passive membrane permeability, making the esterified form preferable for applications requiring intracellular delivery or organic solvent solubility.
- [1] ChemBase. (4,5-dichloro-1H-imidazol-1-yl)methyl N-phenylcarbamate. CBID: 82648. http://www.chembase.cn/molecule-82648.html View Source
